molecular formula C24H31ClN2O5 B4146797 1-[3-(2-Benzyl-4-chlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid

1-[3-(2-Benzyl-4-chlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4146797
M. Wt: 463.0 g/mol
InChI Key: ACQUOHWBRPOVQV-UHFFFAOYSA-N
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Description

1-[3-(2-Benzyl-4-chlorophenoxy)propyl]-4-ethylpiperazine oxalate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzyl group and a chlorophenoxy group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[3-(2-Benzyl-4-chlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid typically involves multi-step organic reactions. The initial step often includes the formation of the piperazine ring, followed by the introduction of the benzyl and chlorophenoxy groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[3-(2-Benzyl-4-chlorophenoxy)propyl]-4-ethylpiperazine oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the benzyl or chlorophenoxy groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(2-Benzyl-4-chlorophenoxy)propyl]-4-ethylpiperazine oxalate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(2-Benzyl-4-chlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 1-[3-(2-Benzyl-4-chlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid stands out due to its unique combination of substituents on the piperazine ring. Similar compounds include:

  • 1-[3-(2-Benzylphenoxy)propyl]-4-ethylpiperazine
  • 1-[3-(4-Chlorophenoxy)propyl]-4-ethylpiperazine

Properties

IUPAC Name

1-[3-(2-benzyl-4-chlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O.C2H2O4/c1-2-24-12-14-25(15-13-24)11-6-16-26-22-10-9-21(23)18-20(22)17-19-7-4-3-5-8-19;3-1(4)2(5)6/h3-5,7-10,18H,2,6,11-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQUOHWBRPOVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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